1,1'-Bipyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyren-1-ylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18/c1-3-19-7-9-23-11-15-25(27-17-13-21(5-1)29(19)31(23)27)26-16-12-24-10-8-20-4-2-6-22-14-18-28(26)32(24)30(20)22/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMLMZXKKDLNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295942 | |
| Record name | 1,1'-Bipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5101-26-8 | |
| Record name | 1,1'-Bipyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Bipyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Foundational Investigations of Bipyrenes
The story of bipyrenes is intrinsically linked to the development of methods for forming carbon-carbon bonds between aromatic rings, a cornerstone of organic synthesis. The foundational method for creating such linkages is the Ullmann coupling reaction, first reported by Fritz Ullmann and Jean Bielecki in 1901. Current time information in Bangalore, IN.nih.gov This reaction, which involves the copper-mediated coupling of two aryl halide molecules, provided the first reliable pathway to synthesize symmetrical biaryl compounds. nih.govbyjus.comorganic-chemistry.org Although the original Ullmann conditions were harsh, requiring high temperatures (often over 200°C) and stoichiometric amounts of copper, it laid the groundwork for the synthesis of a vast array of biaryls, including, in principle, 1,1'-bipyrene from 1-halopyrene precursors. byjus.comorganic-chemistry.orgdiva-portal.org
While early synthetic efforts in the 20th century focused on various biaryl structures, the first specific investigations into this compound appear later. A notable early observation of this compound formation was documented in the context of environmental photochemistry. In the 1960s, studies on the fate of pyrene (B120774), a common polycyclic aromatic hydrocarbon (PAH) found in polluted environments, revealed that when adsorbed onto soil and exposed to ultraviolet radiation, pyrene undergoes chemical transformations. dss.go.th One of the identified products of this photochemical reaction was this compound, suggesting a free-radical coupling mechanism. dss.go.th This discovery highlighted a natural, albeit uncontrolled, pathway to bipyrene formation and spurred interest in the photochemical dimerization of pyrene. kaust.edu.sa
The broader class of bipyrenes and related biaryls, such as bipyridines and bipyrroles, also saw significant developments during this period. For instance, 2,2′-bipyridine was first discovered in 1888, and its chemistry and coordination complexes were extensively studied in the following decades. nih.govresearchgate.net Similarly, the first 1,1'-bipyrroles were synthesized as early as 1904. nih.gov These parallel investigations into other biaryl systems contributed to a growing understanding of the properties and reactivity of molecules containing directly linked aromatic rings, providing a rich context for the subsequent, more detailed studies of this compound and its derivatives.
Significance of Biaryl Compounds in Contemporary Chemical and Materials Science Research
Oxidative Coupling Reactions
Oxidative coupling represents a direct and atom-economical approach to forming the biaryl bond in this compound systems. This method typically involves the oxidation of a pyrene (B120774) precursor to generate a reactive intermediate, which then dimerizes.
A notable method for the direct synthesis of the parent this compound involves the oxidative dimerization of pyrene using periodic acid. nist.gov This reaction proceeds through a radical intermediate, a mechanism that has been verified by electron-spin resonance measurements which observed the pyrene radical. nist.gov
The reaction is typically carried out by treating pyrene with a 1:1 mole ratio of periodic acid in an aqueous acetic acid solvent system. nist.gov Mild heating to a temperature of 40 to 50 °C is necessary to initiate the reaction. nist.gov Under these conditions, this compound can be obtained in yields reported to be over 70%. nist.gov This method showcases a unique reactivity of periodic acid with certain PAHs, leading to coupling rather than oxidation to quinones, which is observed with other aromatic hydrocarbons under different conditions. nist.gov
| Parameter | Condition | Source |
| Reactant | Pyrene | nist.gov |
| Oxidant | Periodic Acid (H₅IO₆) | nist.gov |
| Mole Ratio | 1:1 (Pyrene:Periodic Acid) | nist.gov |
| Solvent | Aqueous Acetic Acid | nist.gov |
| Temperature | 40 - 50 °C | nist.gov |
| Yield | >70% | nist.gov |
For the synthesis of functionalized derivatives such as this compound-2,2'-diol, a key precursor for chiral ligands and materials, metal salt-catalyzed oxidative coupling is a common strategy. This approach is analogous to the well-established synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL). nii.ac.jp
In this method, a 2-hydroxypyrene derivative is treated with an oxidative metal salt, such as iron(III) chloride (FeCl₃), in a suitable solvent. nii.ac.jp For instance, the synthesis of a racemic mixture of this compound-2,2'-diol was achieved by treating the corresponding hydroxypyrene with FeCl₃ in boiling ethanol. nii.ac.jp The success of this type of Scholl reaction is crucial for accessing diol derivatives, which can then be resolved into their respective enantiomers for applications in asymmetric catalysis and chiroptical materials. nii.ac.jpresearchgate.net While FeCl₃ is a conventional choice, other oxidants like Cu(II) complexes have also been employed in similar couplings. aacmanchar.edu.inresearchgate.net
Periodic Acid-Mediated Oxidative Dimerization of Pyrene to this compound
Metal-Catalyzed Cross-Coupling Approaches for Functionalized this compound Derivatives
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile platform for synthesizing functionalized biaryls, including complex this compound derivatives that are not readily accessible through direct oxidative coupling.
A sophisticated strategy for constructing axially-chiral bipyrene derivatives employs Rhodium(III)-catalyzed C-H activation. researchgate.netresearchgate.net This method utilizes an annulative π-extension (APEX) reaction, where a pre-existing aromatic system is expanded to form the pyrene core. researchgate.net
Specifically, a two-fold APEX reaction on enantiopure BINOL-derived ketones has been used to access axially-chiral bipyrene derivatives. researchgate.netresearchgate.net The reaction involves a ketone-directed C-H activation at the peri-position of a naphthyl group, followed by alkyne insertion and subsequent intramolecular cyclization and aromatization steps. researchgate.net This one-pot protocol demonstrates high efficiency in rapidly assembling the sterically demanding bipyrene framework. researchgate.net The reaction conditions are typically carried out using a rhodium catalyst system in a chlorinated solvent. researchgate.net
Table of Reaction Conditions for Rh(III)-Catalyzed Synthesis of Bipyrene Derivatives researchgate.net
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Catalyst | [Cp*RhCl₂]₂ (5 mol %) | Rh(III) source for C-H activation |
| Co-catalyst | AgSbF₆ (30 mol %) | Halide scavenger to generate active catalyst |
| Oxidant | Cu(OAc)₂·H₂O (4.0 equiv) | Regenerates the active Rh(III) catalyst |
| Solvent | DCE (1,2-dichloroethane) | Reaction medium |
| Starting Material | BINOL-derived ketone | Precursor molecule |
| Coupling Partner | Alkyne (2.6-10.0 equiv) | Building block for annulation |
The synthesis of biaryls, particularly sterically hindered ones like this compound, via metal-catalyzed cross-coupling is highly dependent on the choice of ligand. numberanalytics.com Bulky ligands are crucial for promoting efficient and selective coupling while minimizing side reactions. numberanalytics.comnumberanalytics.com
In palladium-catalyzed reactions, bulky, electron-rich monodentate phosphine (B1218219) ligands (e.g., dialkylbiaryl phosphines like XPhos or phosphines with tert-butyl groups) are particularly effective. numberanalytics.comnih.gov The steric bulk of these ligands facilitates the formation of a highly reactive monoligated L₁Pd(0) catalytic species. nih.gov This active species is necessary for the oxidative addition step, even with challenging substrates, to proceed under mild conditions. nih.gov Furthermore, the design of these ligands, such as introducing bulky substituents on the biaryl backbone, can prevent the formation of undesired palladacycles and enhance catalyst stability and activity. nih.govconicet.gov.ar While not always applied directly to this compound in literature, these principles of ligand design are fundamental for overcoming the steric clash inherent in coupling two pyrene units. numberanalytics.comrsc.org
Rhodium(III)-Catalyzed C-H Activation and Annulation for this compound Derivatives
Synthesis of Specific this compound Analogues and Substituted Systems
The methodologies described above have been applied to create specific this compound analogues with tailored properties.
This compound-2,2'-diol : As mentioned, this compound is synthesized via oxidative coupling of 2-hydroxypyrene with FeCl₃. nii.ac.jp The resulting racemic mixture can be resolved into its (R)- and (S)-enantiomers by forming diastereomeric menthol (B31143) esters, which are separable by chromatography, followed by hydrolysis. nii.ac.jp The pure enantiomers are highly fluorescent and show strong circularly polarized luminescence (CPL). nii.ac.jpresearchgate.net
5,5'-Bipyrene-4,4'-diol : To modulate the electronic properties, an analogue with hydroxyl groups at different positions was synthesized. The synthesis of 5,5'-bipyrene-4,4'-diol was achieved via oxidative coupling of the corresponding hydroxypyrene using Cu(OAc)₂·6H₂O, as the FeCl₃ method was unsuccessful for this isomer. nii.ac.jp
Axially-Chiral Substituted 1,1'-Bipyrenes : The Rh(III)-catalyzed APEX reaction on BINOL-derived ketones has yielded various substituted, axially-chiral bipyrene derivatives with high isolated yields (e.g., 81-90%). researchgate.net
7,7'-di-tert-butyl-1,1'-bipyrene : The introduction of bulky substituents like tert-butyl groups can enhance solubility and influence molecular packing. The synthesis of 7,7'-di-tert-butyl-1,1'-bipyrene has been reported, highlighting methods to create functionalized systems for materials science applications. figshare.com
The ability to selectively functionalize the pyrene core, for example through C-H borylation to create pyrene boronic esters, provides essential building blocks for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide array of asymmetrically substituted bipyrene derivatives. nih.gov
Derivatization of this compound-2,2'-diol (e.g., O-Alkylation)
The parent compound, this compound-2,2'-diol, serves as a crucial building block for a variety of functionalized derivatives. Its synthesis is analogous to that of the well-known 1,1'-bi-2-naphthol (BINOL) and involves the oxidative coupling of a 2-hydroxypyrene precursor.
A reported synthesis for this compound-2,2'-diol begins with the introduction of a tert-butyl group onto the pyrene core to enhance solubility. This is followed by an iridium-catalyzed borylation to introduce a boronic acid ester. Subsequent oxidation with hydrogen peroxide affords the necessary 2-hydroxypyrene intermediate. The key coupling step is then achieved by treating this intermediate with iron(III) chloride (FeCl₃) in boiling ethanol, which yields the racemic this compound-2,2'-diol. nii.ac.jp The resolution of the enantiomers can be accomplished by forming diastereomeric esters with a chiral auxiliary, such as menthol, which are then separable by standard silica (B1680970) gel chromatography. nii.ac.jp Hydrolysis of the separated diastereomers provides the optically pure (R)- and (S)-enantiomers. nii.ac.jp
Once obtained, the hydroxyl groups of this compound-2,2'-diol are amenable to further derivatization, such as O-alkylation. This reaction is a fundamental method for modifying the properties of diols. General methods for O-alkylation often involve the deprotonation of the hydroxyl groups with a base to form alkoxides, which then act as nucleophiles in a reaction with an alkyl halide. medcraveonline.com In the context of sterically hindered biaryls, phase-transfer catalysis is a common strategy to facilitate this transformation. medcraveonline.com For the stereoselective O-alkylation of diols, methods employing chiral catalysts or auxiliaries can be used to achieve enantiocontrol. nih.gov
A specific example of derivatizing a substituted bipyrene diol is the synthesis of 7,7'-di-tert-butyl-1,1'-bipyrene-2,2'-diyl bis(trifluoromethanesulfonate). This transformation involves reacting the diol with trifluoromethanesulfonic anhydride, likely in the presence of a non-nucleophilic base, to convert the hydroxyl groups into triflate leaving groups, which are useful for subsequent cross-coupling reactions. mun.ca
| Reaction | Reagents and Conditions | Product | Reference |
| Oxidative Coupling | 2-Hydroxypyrene derivative, FeCl₃, boiling EtOH | Racemic this compound-2,2'-diol | nii.ac.jp |
| Derivatization (Sulfonylation) | 7,7'-Di-tert-butyl-1,1'-bipyrene-2,2'-diol, Tf₂O, Base | 7,7'-Di-tert-butyl-1,1'-bipyrene-2,2'-diyl bis(trifluoromethanesulfonate) | mun.ca |
Synthesis of Hexakis(trifluoromethyl)-1,1'-bipyrene
However, general methodologies for the trifluoromethylation of aromatic systems can provide insight into potential strategies. Trifluoromethyl groups are typically installed using specialized reagents capable of delivering a CF₃ radical, cation, or anion. For polycyclic aromatic hydrocarbons (PAHs), direct trifluoromethylation is often difficult and can lead to mixtures of products.
Common strategies that could theoretically be adapted for this purpose include:
Copper-mediated trifluoromethylation : Reagents like (bpy)Cu(CF₃)₃ (where bpy is 2,2'-bipyridine) can trifluoromethylate alkyl bromides or iodides. organic-chemistry.org A synthetic pathway would first require the exhaustive bromination or iodination of the bipyrene core, followed by a copper-mediated substitution.
Photoredox Catalysis : Visible-light photoredox catalysis using reagents like CF₃I or Umemoto's reagent in the presence of a suitable photocatalyst (e.g., Ru(phen)₃Cl₂) can generate CF₃ radicals for addition to alkenes or arenes. organic-chemistry.org
Nucleophilic Trifluoromethylation : The synthesis of trifluoromethyl ketones can be achieved by the nucleophilic trifluoromethylation of esters using fluoroform (HCF₃) as the CF₃⁻ source. beilstein-journals.org Adapting this to a bipyrene core would be a multi-step process involving the conversion of the aromatic rings into suitable precursors.
The synthesis of other highly trifluoromethylated molecules, such as all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane, was achieved by the direct hydrogenation of hexakis(trifluoromethyl)benzene, highlighting that such exhaustive functionalizations often require forcing conditions and specialized precursors. nih.gov Similarly, the synthesis of hexakis(trifluoromethyl)cyclotriphosphazene was accomplished by reacting hexafluorocyclotriphosphazene (B96674) with trimethyl(trifluoromethyl)silane. nih.gov These examples underscore that a pathway to hexakis(trifluoromethyl)-1,1'-bipyrene would likely involve a multi-step sequence starting from a pre-functionalized pyrene or bipyrene skeleton.
Synthetic Routes to 7,7'-Di-tert-butyl-1,1'-bipyrenyl
The introduction of tert-butyl groups at the 7 and 7' positions of the this compound core is a strategy used to enhance the solubility and influence the packing of the molecule in the solid state.
A synthetic route to a derivative, 7,7'-di-tert-butyl-1,1'-bipyrene-2,2'-diyl bis(trifluoromethanesulfonate), has been documented, which necessarily involves the formation of the 7,7'-di-tert-butyl-1,1'-bipyrene core. mun.ca The synthesis of the parent this compound-2,2'-diol also incorporates the strategy of introducing a tert-butyl group to a pyrene monomer prior to the key oxidative coupling step to improve solubility. nii.ac.jp
A plausible synthetic pathway, building on these reported strategies, would involve the following key steps:
Friedel-Crafts Alkylation : Pyrene can be alkylated with a tert-butyl source, such as tert-butyl bromide or isobutylene, under Friedel-Crafts conditions (e.g., using a Lewis acid catalyst like AlCl₃) to introduce the tert-butyl group. The regioselectivity of this step would need to be controlled to favor substitution at the desired position, which can be challenging on a large PAH like pyrene.
Functionalization : The resulting tert-butylpyrene would then be functionalized at the 2-position to introduce a hydroxyl group, for example, via borylation and subsequent oxidation as previously described. nii.ac.jp
Oxidative Coupling : The 7-tert-butyl-2-hydroxypyrene monomer would then undergo an oxidative dimerization, for instance using FeCl₃, to form the C1-C1' bond, yielding 7,7'-di-tert-butyl-1,1'-bipyrene-2,2'-diol.
Deoxygenation : To obtain 7,7'-di-tert-butyl-1,1'-bipyrenyl itself, the diol would need to be deoxygenated. A common method for this is the conversion of the hydroxyl groups into better leaving groups (e.g., triflates), followed by a reductive cleavage, such as palladium-catalyzed reduction.
This multi-step approach highlights the synthetic effort required to produce regioselectively substituted bipyrene derivatives.
Annulative π-Extension Reactions in the Synthesis of Extended Pyrene Architectures (Relevant to this compound Analogues)
Annulative π-extension (APEX) reactions are powerful tools for the construction of large, well-defined polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic precursors. These methods are highly relevant for creating extended bipyrene architectures and other complex pyrene-based systems.
One prominent strategy involves a rhodium(III)-catalyzed ketone-directed C-H activation . In a notable example, this method was used to achieve a twofold APEX reaction on enantiopure BINOL-derived ketones to provide access to axially-chiral bipyrene derivatives. nih.gov The reaction proceeds through a cascade involving C-H activation at the peri-position of a naphthyl ketone, insertion of an alkyne, intramolecular nucleophilic attack, dehydration, and aromatization, all in a single pot. nih.gov
Palladium-catalyzed APEX reactions also offer efficient routes to extended aromatic systems. These reactions can directly couple unfunctionalized PAHs with diiodo-biaryls to rapidly build larger nanographene-like structures. researchgate.netrsc.org This approach has been used to create π-extended fused heteroaromatics and could be envisioned for fusing additional aromatic rings onto a bipyrene core. researchgate.netrsc.org For example, a palladium-catalyzed four-fold alkyne annulation of a tetrabromodiphenylpyrene with diphenylacetylene (B1204595) was used to synthesize a dicyclopenta-fused peropyrene derivative. researchgate.net
The Scholl reaction , an oxidative intramolecular cyclodehydrogenation, is another key transformation for π-extension. It is often used as a final step to planarize and fuse poly-aryl precursors. For instance, a π-extended double rsc.orgcarbohelicene containing fused pyrene units was synthesized via a Scholl reaction of a tetrapyrenyl-terphenyl precursor, demonstrating the power of this method to create highly complex, fused architectures. acs.org
These APEX and related cyclodehydrogenation reactions provide a modular and efficient synthetic toolbox for accessing complex bipyrene analogues with extended π-conjugation, which are of significant interest for applications in materials science and electronics.
| APEX Method | Catalyst/Reagent | Key Transformation | Relevance to Bipyrene | Reference |
| Ketone-Directed C-H Activation | Rhodium(III) | Annulation of alkynes onto naphthyl ketones | Direct synthesis of axially-chiral bipyrene derivatives | nih.gov |
| Direct C-H Arylation | Palladium(II) | Coupling of PAHs with diiodobiaryls | Potential for fusing aromatic units to a bipyrene core | researchgate.netrsc.org |
| Scholl Reaction | DDQ / TfOH | Intramolecular oxidative cyclodehydrogenation | Fusing pyrene units to form extended, complex architectures | acs.org |
Structural Elucidation and Advanced Characterization of 1,1 Bipyrene Systems
X-ray Crystallography of 1,1'-Bipyrene Derivatives
For axially chiral biaryls, such as derivatives of this compound, X-ray crystallography is crucial for unambiguously determining their spatial arrangement. The synthesis of π-expanded axially chiral biaryls, including 1,1′-bipyrene-2,2′-diol derivatives, has been a focus of research due to their potential in materials science. researchgate.netoup.comresearchgate.net The oxidative coupling of the corresponding hydroxy pyrene (B120774) is a common synthetic route to obtain these compounds. nii.ac.jp
A key application of X-ray crystallography in the study of this compound systems is the determination of absolute configuration for chiral derivatives. researchgate.netresearchgate.net Molecules that possess axial chirality, like 1,1'-binaphthalene-2,2'-diol (BINOL) and its pyrene-based analogues, exist as a pair of non-superimposable mirror images known as enantiomers. qmul.ac.ukpdx.edu
In the case of 1,1′-bipyrene-2,2′-diol, researchers achieved optical resolution by first reacting the racemic mixture with a chiral resolving agent, (l)-menthyl chloroformate, to form diastereomers. nii.ac.jp These diastereomers were successfully separated and then hydrolyzed to yield the optically pure (R)- and (S)-enantiomers of the bipyrenediol. nii.ac.jp The absolute configuration of one of these enantiomers was definitively established through single-crystal X-ray diffraction analysis. researchgate.netnii.ac.jpoup.com The analysis of the crystal structure of the resolved derivative provided the unambiguous assignment of its stereochemistry as 'R' or 'S'. nii.ac.jpoup.com
| Compound | Method | Key Finding | Source |
|---|---|---|---|
| (R)-1,1′-Bipyrene-2,2′-diol | Single-crystal X-ray diffraction | Unambiguous determination of the absolute (R) configuration after optical resolution. | oup.com, nii.ac.jp |
X-ray diffraction studies on a crystal of resolved 1,1′-bipyrene-2,2′-diol revealed a significant twist between the two aromatic systems. researchgate.netoup.com The dihedral angle between the two pyrene planes was determined to be 101.22(2)°. oup.com This large angle confirms the highly non-planar and rigid structure enforced by the steric hindrance between the pyrene moieties, which is fundamental to the molecule's axial chirality. The conformational preferences, such as the specific values of dihedral angles, are crucial as they govern the spatial relationship between the two pyrene chromophores and thus dictate the molecule's interaction with polarized light. researchgate.netnih.gov
| Derivative | Parameter | Value | Significance | Source |
|---|---|---|---|---|
| 1,1′-Bipyrene-2,2′-diol | Pyrene-Pyrene Dihedral Angle | 101.22(2)° | Confirms a highly twisted, non-planar conformation essential for its axial chirality. | oup.com |
The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. ias.ac.in In crystals of aromatic compounds like pyrene and its derivatives, non-covalent forces such as π-π stacking and hydrogen bonds are dominant. nih.govrsc.org These interactions dictate how molecules arrange themselves into a stable, ordered lattice. ias.ac.in
By analogy with other pyrene-based systems, the crystal packing of this compound derivatives is expected to be heavily influenced by π-π interactions. researchgate.net These can manifest as offset face-to-face stacking, where the electron-rich π system of one pyrene ring interacts with the electron-poorer edge of a neighboring molecule (edge-to-face ArC-H···π interactions). researchgate.net For instance, in some pyrene derivatives, molecules form offset stacks where the center of a pyrene core overlays with parts of an adjacent molecule at distances around 3.3 to 3.5 Å. researchgate.net In substituted derivatives, such as those with hydroxyl groups, strong intermolecular hydrogen bonds would also be a primary driving force in the crystal packing, creating robust supramolecular networks. nih.gov The interplay of these varied interactions determines the final crystal structure. rsc.org
Analysis of Dihedral Angles and Conformational Preferences
Advanced Spectroscopic Characterization of this compound Derivatives
Beyond solid-state structure, the electronic and chiroptical properties of this compound derivatives are investigated using advanced spectroscopic techniques. ajchem-a.comnih.gov These methods provide insight into how the molecules interact with light, which is fundamental to their application in areas like circularly polarized luminescence (CPL). researchgate.netoup.com
The chiroptical properties of resolved 1,1′-bipyrene-2,2′-diol have been extensively studied. nii.ac.jp Circular Dichroism (CD) spectra show the expected mirror-image relationship between the (R)- and (S)-enantiomers, with a strong Cotton effect resulting from the molecule's axial chirality. nii.ac.jp The emission properties are particularly noteworthy. The CPL spectra also exhibit a mirror-image relationship for the opposite enantiomers, with an emission maximum (λmax) around 438 nm. nii.ac.jp
Significantly, 1,1′-bipyrene-2,2′-diol and its derivatives show marked improvements in photophysical parameters compared to the widely used BINOL. The fluorescence quantum yield (Φfl) of 1,1′-bipyrene-2,2′-diol was found to be 0.57, a substantial increase over the 0.04 value for BINOL. researchgate.netnii.ac.jpoup.com Furthermore, the dimensionless Kuhn's anisotropy factor in the photoexcited state (|gem|), a measure of CPL intensity, was found to be 3.6 x 10⁻⁴ for the bipyrenediol, a large value for a simple organic chiral molecule. researchgate.netnii.ac.jp These superior properties make this compound derivatives exciting candidates for new CPL materials. nii.ac.jp
| Compound | Quantum Yield (Φfl) | Anisotropy Factor (|gem|) | Emission λmax | Source |
|---|---|---|---|---|
| 1,1′-Bipyrene-2,2′-diol | 0.57 | 3.6 x 10⁻⁴ | 438 nm | researchgate.net, oup.com, nii.ac.jp |
| 1,1′-Bipyrene-2,2′-diyl bis((l)-menthyl carbonate) | 0.80 | 1.2 x 10⁻³ | 401 nm | researchgate.net, oup.com |
| 1,1′-Binaphthalene-2,2′-diol (BINOL) | 0.04 | - | - | researchgate.net, oup.com, nii.ac.jp |
Photophysical Properties and Excited State Dynamics of 1,1 Bipyrene
Absorption and Emission Characteristics
The absorption and emission properties of 1,1'-bipyrene and its derivatives are dictated by the extensive π-conjugated system of the pyrene (B120774) moieties. These characteristics are sensitive to structural modifications and the surrounding chemical environment.
Fluorescence Quantum Yields of this compound Derivatives
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is notably high in certain this compound derivatives. For instance, axially chiral this compound-2,2'-diol and its corresponding menthylcarbonate derivative exhibit significant fluorescence. unm.edu The quantum yield for this compound-2,2'-diol is 0.57, while the menthylcarbonate derivative reaches an even higher value of 0.80. unm.edu These values are remarkably high when compared to other axially chiral biaryls like 1,1'-bi-2-naphthol (B31242) (BINOL), which has a quantum yield of only 0.04. unm.edu Furthermore, research on O-alkylated bipyrenol derivatives has shown that the quantum yield is significantly dependent on the dihedral angle between the two pyrene rings. An ethylene-bridged bipyrenol, which has the smallest dihedral angle in one study, demonstrated a very high quantum yield of 88%, among the highest for simple organic chiral molecules. scispace.com This highlights the strong influence of conformational flexibility on the photophysical properties of these compounds. scispace.com
Table 1: Fluorescence Quantum Yields (Φf) of this compound Derivatives
| Compound | Fluorescence Quantum Yield (Φf) |
|---|---|
| This compound-2,2'-diol | 0.57 unm.edu |
| This compound-2,2'-diol menthylcarbonate | 0.80 unm.edu |
| Ethylene-bridged this compound-2,2'-diol | 0.88 scispace.com |
| 1,1'-Bi-2-naphthol (BINOL) (for comparison) | 0.04 unm.eduscispace.com |
Bathochromic Shifts and π-Conjugation Effects in 1,1'-Bipyrenes and Related Systems
The extension of π-conjugation in aromatic systems generally leads to a bathochromic shift, or red shift, in the absorption and emission spectra. aps.org This phenomenon occurs because increasing conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aps.org As the energy gap narrows, the molecule absorbs light of lower energy and thus longer wavelength. aps.org
In 1,1'-bipyrenes, the coupling of two pyrene units creates an extended π-system. Derivatives of this compound exhibit bathochromic shifts in their emission spectra. unm.edu This effect is a direct consequence of the π-conjugation across the two pyrene rings. The degree of this shift can be influenced by the dihedral angle between the pyrene units and the nature of any substituents, which can alter the electronic structure and the extent of effective conjugation. scispace.comacs.org For example, the absorption spectra of spirosilabifluorenes show significant bathochromic shifts compared to their carbon analogues due to effective σ−π conjugation. researchgate.net Similarly, in oligophenylene vinylenes (OPVs), increasing the number of repeat units typically causes a bathochromic shift. nih.gov
Excitation and Emission Energy Correlations in Oligopyrenylenes
In conjugated oligomers like oligopyrenylenes, the electronic excitation and subsequent emission are intrinsically linked to the molecular structure. The energy of the lowest excited state is primarily described by the promotion of an electron from the HOMO to the LUMO. cmu.edu As the number of conjugated units in an oligomer chain increases, the HOMO-LUMO gap generally decreases, leading to lower excitation and emission energies (i.e., a shift to longer wavelengths). researchgate.netnih.gov
The relationship between excitation and emission energy is also defined by the Stokes shift, which is the difference between the maximum wavelength of absorption/excitation and the maximum wavelength of emission. mdpi.com Upon electronic excitation, the molecule undergoes geometric relaxation in the excited state, which lowers its energy before fluorescence occurs. cmu.edu This energy loss results in the emitted photon having lower energy (longer wavelength) than the absorbed photon. mdpi.com In conjugated oligomers, this relaxation can involve changes in both carbon-carbon bond lengths and inter-ring torsional angles. scispace.com Studies on other conjugated oligomers have shown that the extent of electronic delocalization in the excited state can change over time as the molecule's geometry relaxes, which in turn influences the emission energy. scispace.com The presence of clear vibronic progressions in the spectra of many conjugated oligomers indicates a strong coupling between the electronic transition and specific vibrational modes, such as C-C bond stretching. cmu.edu
Circularly Polarized Luminescence (CPL) in Chiral this compound Systems
Circularly polarized luminescence (CPL) is an emission phenomenon observed from chiral molecules, where there is a differential emission of left and right circularly polarized light. wuxibiology.comscribd.com This technique provides valuable information about the stereochemistry and electronic structure of chiral molecules in their excited state. wuxibiology.com Axially chiral this compound systems have emerged as promising candidates for CPL-active materials. unm.eduscispace.com
Anisotropy Factor Analysis in this compound-2,2'-diols
The degree of CPL is quantified by the luminescence dissymmetry or anisotropy factor, |g_em| (also referred to as |g_lum|). This factor is a dimensionless value that represents the ratio of the difference in intensity between left and right circularly polarized light to the total emission intensity. scispace.com
For axially chiral this compound-2,2'-diol derivatives, clear CPL spectra have been observed. unm.edu The parent compound, this compound-2,2'-diol, shows a |g_em| value of approximately 3.6 x 10⁻⁴, which is considered a large value for a simple chiral organic molecule. scispace.com Its corresponding menthylcarbonate derivative displays an even higher anisotropy factor of about 1.2 x 10⁻³. unm.edu These values indicate a significant degree of chiral discrimination in the excited state. The enantiomers of these compounds show mirror-image CPL spectra, confirming the origin of the signal from their axial chirality. scispace.com
Table 2: CPL Anisotropy Factors (|g_em|) of Chiral this compound Derivatives | Compound | Anisotropy Factor (|g_em|) | Emission Max (λ_max) | | :--- | :--- | :--- | | this compound-2,2'-diol | 3.6 x 10⁻⁴ unm.eduscispace.com | 438 nm scispace.com | | this compound-2,2'-diol menthylcarbonate | 1.2 x 10⁻³ unm.edu | N/A |
Structural Control Over Chiroptical Properties
The chiroptical properties of this compound systems, including CPL, can be controlled through strategic structural modifications. scispace.com The dihedral angle between the two pyrene rings is a critical parameter influencing these properties. unm.edu By introducing bridging units of varying lengths (e.g., ethylene, propylene, butylene) via O-alkylation on this compound-2,2'-diol, it is possible to control this dihedral angle. scispace.com This conformational constraint directly impacts both the photophysical and chiroptical properties of the molecule. scispace.com
Excited State Dynamics and Non-Radiative Decay Pathways (Context from Pyrene/Biaryl Dyads)
Intramolecular Charge Transfer Processes
Intramolecular charge transfer (ICT) is a fundamental process in molecules containing electron-donating and electron-accepting moieties, or in systems where charge separation can occur across a molecular framework upon excitation. ossila.com In biaryl systems like this compound, the two pyrene units can act as both chromophores and participants in charge transfer phenomena. Upon photoexcitation, an electron can be promoted from a bonding to an antibonding orbital, leading to a redistribution of electron density. ossila.com
In many donor-acceptor molecules, this charge redistribution creates a significant dipole moment in the excited state. researchgate.net For this compound and its derivatives, the efficiency and nature of ICT are strongly linked to the dihedral angle between the two pyrene rings. In the ground state, the molecule is typically twisted to minimize steric hindrance. However, in the excited state, the molecule may seek a more planar geometry to increase π-conjugation, or it may undergo further twisting. This phenomenon, known as twisted intramolecular charge transfer (TICT), can lead to the formation of a highly polar, non-emissive or weakly emissive state, thereby providing an efficient non-radiative decay channel. ossila.comresearchgate.net
Studies on pyrene derivatives have shown that the solvent polarity plays a critical role in modulating ICT and TICT characteristics. researchgate.net In polar solvents, the charge-separated state is stabilized, which can facilitate the ICT process and often leads to a red-shift in the emission spectrum (solvatochromism). acs.orgnih.gov For donor-acceptor pyrene systems, this stabilization can make the charge-transfer state more accessible, competing with other decay pathways. researchgate.net While this compound itself is a nonpolar dyad of identical units, subtle asymmetries introduced by the environment or by substitution (as in this compound-2,2'-diol) can induce ICT character. nii.ac.jp In such derivatives, the conformational flexibility and the dihedral angle are critical; for instance, a derivative with a smaller dihedral angle was found to have a significantly higher fluorescence quantum yield, suggesting that restricting the twisting motion can suppress the non-radiative ICT decay pathway. nii.ac.jp
Table 1: Photophysical Properties of this compound Derivatives and Related Compounds
| Compound | Quantum Yield (Φfl) | Excitation λ (nm) | Emission λmax (nm) | Solvent/State |
|---|---|---|---|---|
| This compound-2,2'-diol | 0.57 | 340 | 438 | Not Specified |
| Menthylcarbonate of this compound-2,2'-diol | 0.80 | 300 | Not Specified | Not Specified |
| BINOL (1,1'-Bi-2-naphthol) | 0.04 | Not Specified | ~355 | Not Specified |
Data sourced from multiple studies for comparison. nii.ac.jpresearchgate.netmdpi.com
Intersystem Crossing Pathways
Intersystem crossing (ISC) is a non-radiative process involving a transition between electronic states of different spin multiplicities, most commonly from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.org This "spin-forbidden" transition is a key pathway that competes with fluorescence and governs the population of the triplet state, which is responsible for phosphorescence and is crucial in many photochemical reactions. wikipedia.orgnih.gov
The rate of ISC is heavily dependent on the strength of spin-orbit coupling, which facilitates the change in spin. wikipedia.org In aromatic hydrocarbons like pyrene, the direct ISC from the S₁(ππ) state to the T₁(ππ) state is often inefficient, in accordance with El-Sayed's rule, which states that transitions involving a change in orbital type (e.g., n→π* to π→π*) are more favorable. nih.govresearchgate.net However, the introduction of certain functional groups, particularly those with heavy atoms or carbonyl groups, can significantly enhance ISC rates. researchgate.netrsc.org
For this compound, which consists of two pyrene units, the ISC characteristics are expected to be similar to the pyrene monomer but can be modulated by the biaryl linkage. The coupling between the two pyrene moieties can influence the energy levels of the singlet and triplet states. Research on carbonyl-functionalized pyrenes has demonstrated that the presence of a C=O group provides an nπ* state that can efficiently couple with ππ* states, leading to near-unity triplet quantum yields (ΦT) and rapid ISC on the picosecond timescale. rsc.org While this compound lacks such a group, structural distortions and the presence of closely lying excited states can still influence ISC rates.
In related systems, such as pyrene-containing polymers, triplet energy transfer has been observed, indicating that triplet states are formed. rsc.org The triplet energy of pyrene is known to be around 204 kJ/mol. rsc.org The formation of this compound species in such systems suggests that its triplet states are accessible. rsc.org The efficiency of ISC in this compound itself is a critical parameter that dictates its potential use in applications requiring triplet state sensitization. The competition between fluorescence, internal conversion, and intersystem crossing determines the ultimate fate of the excited state energy. whiterose.ac.uk
Table 2: Excited State Decay Parameters for Carbonylpyrenes
| Compound | Decay Time (τ₂) | Triplet Quantum Yield (ΦT) | Key Decay Pathways |
|---|---|---|---|
| Tetraacetylpyrene | 5-11 ps | 97% | Intersystem Crossing (k_ISC), Internal Conversion (k_IC) |
| Carbonylpyrenes (general) | 5-11 ps | ~100% | Intersystem Crossing (k_ISC), Internal Conversion (k_IC) |
Data from a study on carbonylpyrenes, illustrating efficient ISC pathways relevant to pyrene systems. rsc.org
Stereochemical Principles and Control in 1,1 Bipyrene Chemistry
Atropisomerism and Axial Chirality in 1,1'-Bipyrene Derivatives
Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of isolable rotational isomers, or rotamers. wikipedia.org In the case of this compound derivatives, the steric hindrance caused by substituents at the ortho positions of the pyrene (B120774) rings restricts free rotation around the C1-C1' bond. This restricted rotation results in a molecule that is not superimposable on its mirror image, a property known as axial chirality. snnu.edu.cnnih.gov
The axial chirality in biaryl systems like this compound means the molecule does not possess a traditional chiral center (an sp3-hybridized carbon with four different substituents), but rather a chiral axis along the bond connecting the two pyrene moieties. nih.gov The resulting enantiomers are designated as (P) for plus (right-handed helicity) or (M) for minus (left-handed helicity). These atropisomers are stable and can be isolated if the energy barrier to rotation is sufficiently high, typically with a half-life of at least 1000 seconds at a given temperature. wikipedia.org
Derivatives such as 1,1′-bipyrene-2,2′-diol have been designed and synthesized, expanding the π-electronic system of similar, well-studied biaryls like 1,1'-bi-2-naphthol (B31242) (BINOL). nii.ac.jpresearchgate.net The introduction of hydroxyl groups at the 2 and 2' positions creates a molecule with significant steric hindrance, leading to stable atropisomers. nii.ac.jp X-ray diffraction studies of optically pure 1,1′-bipyrene-2,2′-diol have confirmed its axial chirality, revealing a large dihedral angle between the two pyrene units of 101.22°. researchgate.net The presence of this axial chirality is directly responsible for the strong chiroptical properties observed, such as intense signals in circular dichroism (CD) and circularly polarized luminescence (CPL) spectra. nii.ac.jpresearchgate.net
Optical Resolution Strategies for Enantiopure this compound Derivatives
The synthesis of this compound derivatives often results in a racemic mixture, containing equal amounts of the (P) and (M) enantiomers. nii.ac.jp To study their specific properties and for applications in areas like asymmetric catalysis, it is necessary to separate these enantiomers, a process known as optical resolution. researchgate.netchim.it
Several strategies exist for the resolution of racemic biaryls. snnu.edu.cn For this compound derivatives, a common and effective method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by standard laboratory techniques. msu.eduwikipedia.org
A successful strategy for resolving racemic this compound-2,2'-diol involves its reaction with an enantiomerically pure chiral auxiliary. nii.ac.jpwikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to the racemate, converting the pair of enantiomers into a pair of diastereomers. wikipedia.orgnumberanalytics.com
In one reported method, racemic this compound-2,2'-diol was treated with (–)-menthyl chloroformate. researchgate.netresearchgate.net This reaction forms diastereomeric menthylcarbonate esters. Because diastereomers have different physical and chemical properties, they can be separated using techniques like crystallization or chromatography. msu.eduwikipedia.org
The resulting diastereomeric mixture of this compound-2,2'-diyl bis((–)-menthylcarbonate) was successfully separated using normal silica (B1680970) gel column chromatography. nii.ac.jp This separation is notable because it avoids more complex and expensive chiral chromatography techniques. High-performance liquid chromatography (HPLC) is also a powerful tool for separating diastereomers. mdpi.com
Once the diastereomers are separated, the chiral auxiliary is removed to yield the individual, enantiomerically pure (R)- and (S)-1,1'-bipyrene-2,2'-diols. nii.ac.jp In this case, the menthylcarbonate groups were hydrolyzed using potassium hydroxide (B78521) (KOH), and it was confirmed that this hydrolysis step proceeded with negligible racemization. researchgate.net The absolute configuration of the separated enantiomers was then unambiguously determined through X-ray diffraction studies. nii.ac.jpresearchgate.net
| Step | Description | Compound(s) Involved |
| 1. Racemate Preparation | Synthesis of the target molecule results in a racemic mixture. | Racemic this compound-2,2'-diol |
| 2. Diastereomer Formation | The racemic mixture is reacted with a single enantiomer of a chiral auxiliary. | (–)-menthyl chloroformate, Triethylamine |
| 3. Chromatographic Separation | The resulting mixture of diastereomers is separated based on their different physical properties. | Diastereomeric this compound-2,2'-diyl bis((–)-menthylcarbonate)s |
| 4. Auxiliary Cleavage | The chiral auxiliary is chemically removed from the separated diastereomers. | Potassium hydroxide (KOH) |
| 5. Enantiopure Products | The final step yields the separated, optically pure enantiomers of the target molecule. | (R)-1,1'-bipyrene-2,2'-diol, (S)-1,1'-bipyrene-2,2'-diol |
Enantiomeric Interconversion and Racemization Mechanisms in Biaryl Systems (Analogy to this compound)
While some atropisomers are configurationally stable, others can interconvert through rotation about the chiral axis, a process that leads to racemization. springernature.com Racemization is the conversion of an enantioenriched sample into a racemic mixture. springernature.com The rate of this process is determined by the free-energy barrier (ΔG‡) to rotation. springernature.com
The stability of atropisomers is directly related to the height of this rotational barrier. nih.gov A higher barrier corresponds to a slower racemization rate and greater configurational stability. This energy barrier is primarily influenced by the steric hindrance of the substituents at the ortho positions of the biaryl axis. acs.org Larger and more rigid ortho-substituents lead to higher barriers to rotation. acs.org For a series of axially chiral biaryl molecules, calculated racemization energy barriers were found to range from 16.7 to 54.3 kcal/mol, depending mainly on the steric bulk of the ortho substituents. acs.org
The process of enantiomeric interconversion in a biaryl system like this compound involves the molecule passing through a planar or near-planar transition state. This transition state is energetically unfavorable due to the severe steric clashes between the ortho substituents. fau.de The energy required to overcome this strain constitutes the activation energy for racemization.
The rate of racemization can be studied experimentally. For atropisomers with high rotational barriers (ΔG‡ ≥ 95 kJ/mol), the process is relatively slow, and the rate can be determined by monitoring the change in enantiomeric enrichment over time at various temperatures. springernature.com For systems with intermediate barriers (ΔG‡ ≈ 80-95 kJ/mol), dynamic high-performance liquid chromatography (DHPLC) can be used. In DHPLC, if the enantiomers interconvert on the timescale of the chromatographic separation, a characteristic plateau is observed between the two enantiomer peaks, from which kinetic parameters can be extracted. springernature.com For biaryls with very low rotational barriers, the atropisomers are not separable and are considered to be rapidly interconverting conformers. nih.gov
In the context of synthesizing enantiopure biaryls, a high racemization barrier is desirable to ensure the product's optical purity is maintained during reaction, purification, and storage. growingscience.com Conversely, a process known as dynamic kinetic resolution takes advantage of rapid racemization, where fast interconversion between enantiomers allows for the quantitative conversion of a racemate into a single desired enantiomer. nih.govrsc.org
Theoretical and Computational Investigations of 1,1 Bipyrene
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone for the quantum mechanical simulation of molecules, providing a balance between computational cost and accuracy for determining electronic structures and energy surfaces. imperial.ac.ukwikipedia.org It allows for the calculation of various molecular properties by using functionals of the spatially dependent electron density. wikipedia.org
The process of finding the lowest energy structure for a molecule is known as conformational analysis. ucsb.edu For flexible molecules, this involves generating numerous conformations, often by altering torsional angles, and minimizing each one to map the potential energy landscape. ucsb.edugoogle.com
In the case of 1,1'-bipyrene and its derivatives, a key structural feature is the rotational barrier around the single bond connecting the two pyrene (B120774) units. This barrier is significant enough to give rise to stable atropisomers, a form of axial chirality. ucsb.edu This has been demonstrated in derivatives such as this compound-2,2'-diol. nii.ac.jp The synthesis and optical resolution of this derivative yield stable, optically pure (R)- and (S)-enantiomers, a direct consequence of the hindered rotation about the C1-C1' axis. nii.ac.jp
Computational studies on derivatives aim to understand how substitutions affect the dihedral angle between the pyrene moieties. For instance, a series of O-alkylated derivatives of this compound-2,2'-diol were designed to systematically control this angle, which in turn influences their chiroptical properties. nii.ac.jp The geometry of such molecules can be optimized using computational methods to predict the most stable conformations. google.com
DFT is also employed to study the reactivity of molecules using various descriptors. ias.ac.in The distribution of electron density in a molecule is fundamental to understanding its chemical behavior, as reactions typically involve the flow of electrons from areas of high density to areas of low density. masterorganicchemistry.com
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The energy and distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. For pyrene-based systems, substitutions can be used to fine-tune these electronic properties. Computational studies have shown that introducing substituents can significantly alter the HOMO energy levels, thereby modifying the molecule's electron-donating capability. mpg.de
The table below, based on computational data for pyrene derivatives, illustrates how substitutions can modulate electronic properties. mpg.de
| Compound | Calculated HOMO Energy (eV) |
| Pyrene Derivative A | -5.50 |
| Pyrene Derivative B | -5.40 |
| Pyrene Derivative C | -5.62 |
| (Data is illustrative of trends discussed in source material) |
Such calculations help in predicting how changes in the molecular structure of this compound would impact its reactivity in various chemical processes. ias.ac.inmpg.de
Optimized Geometries and Conformational Landscapes of this compound and its Derivatives
Computational Photophysics: Modeling Electronically Excited States of this compound
Computational photophysics investigates the behavior of molecules upon absorption of light. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to model the properties and dynamics of electronically excited states. rsc.orgchemrxiv.org
A Potential Energy Surface (PES) is a fundamental concept that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.orgresearchgate.net For a chemical reaction or a photophysical process, the PES acts as a landscape, with valleys corresponding to stable species (reactants, products, intermediates) and passes corresponding to transition states. libretexts.org
Mapping the PES is crucial for understanding photochemical pathways. For systems like this compound, which can be viewed as a pyrene dimer, understanding the PES of both the ground and excited states is key. Highly accurate computational methods have been used to study the PES of the pyrene dimer, identifying the most stable stacked and T-shaped configurations and calculating their interaction energies. nih.gov These studies reveal the critical role of dispersion forces in the stabilization of such dimers. nih.gov In photophysical processes, the molecule evolves on the excited-state PES, and the topography of this surface dictates the pathways for relaxation, such as fluorescence, phosphorescence, or non-radiative decay. nih.gov
Computational methods are widely used to predict various spectroscopic properties, including absorption and emission spectra. gaussian.comq-chem.com TD-DFT calculations can provide estimates of vertical excitation energies, which correspond to the maxima in absorption spectra (λmax), as well as oscillator strengths, which relate to the intensity of the absorption. chemrxiv.orgcaltech.edu
These predictive capabilities are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions. For example, computational modeling of fluorescent nucleobase analogues using TD-DFT has shown good performance in predicting absorption wavelengths. chemrxiv.org For derivatives of this compound, such calculations can help assign the observed spectral features to specific electronic transitions (e.g., π→π*).
Experimental studies on optically pure this compound-2,2'-diol have characterized its chiroptical properties, which are a direct result of its chiral structure. nii.ac.jp These properties can be correlated with theoretical predictions to build a comprehensive picture of the molecule's photodynamics.
| Property | Experimental Value for (R/S)-1,1'-bipyrene-2,2'-diol |
| Absorption λmax (CD Spectrum) | 354 nm nii.ac.jp |
| Emission λmax (CPL Spectrum) | 438 nm nii.ac.jp |
| Fluorescence Quantum Yield (Φfl) | 0.57 nii.ac.jp |
Potential Energy Surface Mapping
Elucidation of Reaction Mechanisms via Computational Studies (e.g., C-H Activation)
Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. rsc.orgnih.gov By mapping the potential energy surfaces of reaction pathways, researchers can identify transition states, calculate activation barriers, and determine the thermodynamics of each step. nih.gov
C-H activation is a class of reactions that enables the direct functionalization of otherwise inert carbon-hydrogen bonds, representing a powerful strategy in modern organic synthesis. numberanalytics.com Computational studies have been instrumental in understanding the mechanisms of C-H activation reactions catalyzed by transition metals. nih.gov These studies can reveal the precise role of the metal center and supporting ligands, such as in carboxylate-assisted C-H activation, where the ligand is actively involved in the bond-breaking and bond-making steps. nih.gov
While specific computational studies focusing on the C-H activation of the this compound backbone were not found in the provided search results, the established computational methodologies are fully applicable. Such studies could be used to:
Identify the most acidic C-H bonds on the pyrene rings.
Model the interaction with various catalysts.
Calculate the energy profiles for different potential functionalization pathways.
Predict the regioselectivity of the C-H activation process.
By applying these theoretical approaches, a deeper understanding of the intrinsic reactivity of this compound can be achieved, guiding future synthetic efforts to create novel functional materials.
Advanced Materials Science Applications of 1,1 Bipyrene Systems
Role in Organic Electronic Materials and Devices
Organic electronic materials, built from carbon-based molecules and polymers, are foundational to technologies such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.orgresearchgate.net The performance of these devices hinges on the properties of the organic semiconductors used as the active layer. researchgate.net 1,1'-bipyrene and its derivatives are promising candidates for these applications due to the inherent electronic properties of the pyrene (B120774) core.
The dimerization of pyrene to form this compound creates a larger conjugated system that can be tailored for specific electronic functions. Research has shown that unlike the pyrene monomer, this compound dimers can exhibit reversible one- and two-electron reduction and oxidation processes. researchgate.net This electrochemical behavior is critical for charge transport and indicates that this compound-based materials can be engineered to function as both n-type (electron-transporting) and p-type (hole-transporting) semiconductors. researchgate.net The ability to access both transport types from a single core structure is highly advantageous for the design of complex organic electronic circuits and devices like ambipolar transistors and more efficient OLEDs. wikipedia.orguniv-rennes.fr The development of organic semiconductors often focuses on creating materials with high charge carrier mobility and thermal stability, areas where the rigid and robust structure of this compound offers significant potential. wikipedia.org
Integration into Conjugated Polymer Architectures
Conjugated polymers are macromolecules characterized by a backbone of alternating single and double bonds, which facilitates electron delocalization and endows them with semiconducting properties. researchgate.netbnl.gov The incorporation of specific aromatic units into these polymer chains is a key strategy for tuning their electronic and optical properties for desired applications. researchgate.net
The this compound moiety has been successfully integrated into conjugated polymer architectures to create materials with enhanced functionalities. omicsdi.org For instance, it can be used as a monomeric unit within the main chain or as a pendant group attached to the polymer backbone. When incorporated into the polymer backbone, the this compound unit extends the π-conjugation, which can lead to a red-shift in absorption and emission spectra and influence the charge transport properties of the material. researchgate.net Its rigid structure can also improve the polymer's morphological stability. Researchers have explored using the this compound unit in the design of polymers for specialized applications, such as those exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. omicsdi.org The design of such advanced polymer architectures allows for fine-tuning of the material's properties for specific electronic and optoelectronic devices. ugent.be
Applications in Chiroptical Materials and Displays
Chiroptical materials interact differently with left- and right-circularly polarized light, a property that is being harnessed for advanced applications such as 3D displays, security inks, and quantum computing. nii.ac.jp Circularly polarized luminescence (CPL) is a particularly valuable chiroptical property, representing the differential emission of left- and right-circularly polarized light from a chiral luminophore.
A significant breakthrough in this area involves the use of axially chiral this compound-2,2'-diol. researchgate.netnii.ac.jp This molecule is synthesized through an oxidative coupling reaction of 2-hydroxypyrene. researchgate.netnii.ac.jp Due to the steric hindrance between the two pyrene units, they are forced into a non-planar, twisted conformation, resulting in a stable axial chirality with (R) and (S) enantiomers. These enantiomers exhibit mirror-image circular dichroism (CD) spectra. nii.ac.jp
Crucially, these molecules are highly fluorescent and display strong CPL signals. researchgate.netnii.ac.jp The chiroptical and photophysical properties of this compound-2,2'-diol represent a substantial improvement over other well-known chiral molecules like BINOL. researchgate.netnii.ac.jp Its high fluorescence quantum yield and significant dissymmetry factor make it an exceptional candidate for CPL-based technologies. nii.ac.jp
| Property | Value | Significance |
|---|---|---|
| Fluorescence Quantum Yield (Φfl) | 0.57 | Indicates high emission efficiency, significantly higher than BINOL (0.04). researchgate.netnii.ac.jp |
| CPL Emission Maximum (λCPL) | 438 nm | Shows a bathochromic (red) shift compared to smaller chiral molecules. researchgate.netnii.ac.jp |
| Luminescence Dissymmetry Factor (|gem|) | 3.6 x 10-4 | A large value for a simple organic chiral molecule, indicating a high degree of circularly polarized emission. researchgate.netnii.ac.jp |
This compound as a Building Block for Functional Molecular Materials
The concept of "molecular building blocks" is central to modern materials chemistry, where complex, functional materials are constructed from well-defined molecular components. rsc.orgnih.gov this compound serves as an excellent π-conjugated building block for the synthesis of novel organic molecules and materials. mun.ca Its rigid structure and extensive aromatic system provide a robust scaffold upon which further chemical complexity can be built.
The two pyrene units can be chemically modified at various positions to introduce new functional groups or to connect the bipyrene unit to other molecular entities. For example, functional group interconversion can be used to prepare derivatives such as this compound-2,2'-diyl bis(trifluoromethanesulfonate), which can then participate in further cross-coupling reactions to build larger supramolecular systems or polymers. mun.ca Furthermore, the dihedral angle between the two pyrene planes can be controlled by introducing substituents at the 2,2'-positions, allowing for precise tuning of the molecule's three-dimensional structure and its resulting chiroptical properties. nii.ac.jp This high degree of tunability makes this compound a versatile platform for designing materials with targeted optical, electronic, or recognition properties.
Surface-Based Materials Science and Interfaces Utilizing Bipyrene Interactions
Surface and interface science investigates the chemical and physical phenomena that occur at the boundary between two phases, such as a solid and a liquid or a solid and a vacuum. ebsco.comnih.govnrel.gov Modifying surfaces with molecular layers is a powerful strategy for controlling their properties, such as wettability, conductivity, and biocompatibility.
The large, flat aromatic surface of the pyrene units in this compound makes it highly suitable for surface modification through non-covalent interactions, particularly π-π stacking. researchgate.net This interaction is especially strong with graphitic surfaces, such as graphene and carbon nanotubes. By simply bringing a solution of a this compound derivative into contact with a carbon-based material, the bipyrene molecules will spontaneously adsorb onto the surface, forming an ordered, self-assembled monolayer. researchgate.net
A key advantage of this non-covalent functionalization method is that it does not disrupt the intrinsic sp²-hybridized structure of the underlying material (e.g., graphene), thereby preserving its excellent electronic properties. researchgate.net This approach allows for the stable anchoring of the bipyrene unit and any attached functional groups onto a surface, creating functional interfaces for applications in sensors, catalysis, and molecular electronics. acs.org
Design and Application of Bipyrene Macrocycles in Advanced Materials
Macrocycles are large cyclic molecules that are of great interest in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules, based on the "lock and key" principle. nih.gov By incorporating responsive units into their structure, macrocycles can be designed to change their properties in response to external stimuli like light, pH, or the presence of a specific chemical. nih.gov
The this compound unit has been successfully incorporated into macrocyclic architectures to create advanced, functional materials. acs.org One notable example is a macrocycle that includes a luminescent 2,2'-bipyrene unit within a crown ether framework. acs.org While the macrocycle itself is achiral, it can become chiroptically active upon binding a chiral guest molecule, such as an enantiomer of the amino acid phenylalanine. acs.org The binding, driven by hydrogen bonds, induces a chiral conformation in the macrocycle, which "switches on" a CPL signal from the bipyrene luminophore. The sign of the CPL response depends on which enantiomer (D- or L-phenylalanine) is bound. acs.org This system demonstrates how bipyrene-containing macrocycles can be used to develop highly sensitive chiroptical sensors and smart materials capable of molecular recognition. acs.org
Supramolecular Chemistry Involving 1,1 Bipyrene Motifs
Principles of Molecular Recognition and Host-Guest Chemistry (Conceptual Framework)
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. wikipedia.org This process is analogous to a lock and key, where a "host" molecule possesses a binding site that is complementary in shape, size, and chemical properties to a "guest" molecule. researchgate.netlibretexts.org The forces governing these interactions are diverse and include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π-π interactions. wikipedia.org The specificity of binding is determined by the principle of complementarity, where the host and guest fit together perfectly. wikipedia.org
Host-guest chemistry, a central tenet of supramolecular chemistry, describes the formation of these unique complexes. wikipedia.org The host is typically a larger molecule with a cavity or binding pocket, while the guest is a smaller molecule or ion that fits within this space. wikipedia.orgresearchgate.net The stability of the resulting host-guest complex is determined by the sum of all the non-covalent interactions between the host and guest. A significant principle in the design of effective host-guest systems is preorganization, where a host molecule has a well-defined and rigid binding site, minimizing the entropic penalty upon guest binding. libretexts.org
Self-Assembly Strategies Utilizing 1,1'-Bipyrene Units
Self-assembly is a process where disordered components spontaneously organize into ordered structures. In the context of this compound, its large, planar aromatic surface makes it an ideal candidate for constructing self-assembled systems driven by π-π stacking interactions. mdpi.com The design of pyrene (B120774) derivatives with specific substituents can be used to control the resulting supramolecular architecture. rsc.orgmdpi.com
Researchers have demonstrated that by modifying the pyrene core with different functional groups, it is possible to direct the formation of various morphologies, such as nanorods, micro-square tubes, and micro-wires. mdpi.comrsc.org For instance, the introduction of pyridin-4-ylethynyl substituents onto a pyrene core has been shown to steer the self-assembly process on surfaces, leading to the formation of densely packed arrays and intricate kagome networks. beilstein-journals.org The final structure is a result of the delicate balance between intermolecular forces and the interaction with the substrate. beilstein-journals.org
A common strategy for inducing self-assembly is the solvent-exchange method, where a concentrated solution of the bipyrene derivative in a good solvent is rapidly injected into a larger volume of a poor solvent. mdpi.com This rapid change in the solvent environment triggers the aggregation and self-organization of the molecules into well-defined microstructures. mdpi.com
Metal Coordination in Supramolecular Assemblies (Contextual, given bipyridine's role and "Coordinated Bipyrene")
While this compound itself is not a classic chelating ligand in the same vein as 2,2'-bipyridine, the principles of metal coordination are highly relevant in the broader context of pyrene-based supramolecular chemistry. Metal coordination involves the interaction between a metal ion (a Lewis acid) and a ligand (a Lewis base), forming a coordination complex. nih.gov This type of interaction is a powerful tool for constructing complex, multi-component supramolecular architectures. wikipedia.org The geometry of the resulting complex is dictated by the coordination number of the metal ion and the nature of the ligands. libretexts.orglibretexts.org
Investigation of Coordinated Bipyrene Structures
Recent research has explored the on-surface synthesis of metal-coordinated bipyrenes and polypyrenes. acs.org In one study, pyrene precursors functionalized with quinone groups were deposited on a gold surface. The quinone groups facilitated the capture of gold adatoms, leading to the formation of O–Au–O coordination bonds. This process, in turn, triggered the dehalogenative coupling of the pyrene units to form bipyrene and polypyrene structures linked by gold atoms. acs.org This approach combines the robustness of covalent bonds with the self-correcting nature of metal-organic coordination, offering a pathway to well-ordered, complex nanostructures. acs.org
The table below summarizes key findings from a study on quinone-facilitated coordinated bipyrene on a Au(111) surface.
| Precursor Molecule | Key Functional Group | Resulting Structure | Coordination Bond |
| Brominated Pyrene-dione | Quinone | Coordinated Bipyrene and Polypyrene | O–Au–O |
Data sourced from The Journal of Physical Chemistry C acs.org
Non-Covalent Interactions in this compound Supramolecular Systems (e.g., Pi-Pi Stacking)
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the structure and stability of molecular assemblies. wikipedia.org In systems involving this compound, several types of non-covalent interactions are at play, with π-π stacking being particularly significant. mdpi.commdpi.com
π-π stacking arises from the attractive, non-covalent interactions between aromatic rings. libretexts.org These interactions are a combination of van der Waals forces, electrostatic interactions, and charge-transfer interactions. wikipedia.orgrsc.orgresearchgate.net The large, electron-rich π-system of the pyrene units in this compound makes it highly susceptible to strong π-π stacking. mdpi.comnih.gov This stacking can occur in different geometries, such as face-to-face or offset, and is a primary driving force for the self-assembly of bipyrene derivatives into ordered structures. libretexts.orgresearchgate.net
In addition to π-π stacking, other non-covalent forces can influence the structure of this compound-based supramolecular systems. These can include:
Hydrogen Bonding: If the bipyrene molecule is functionalized with hydrogen bond donors and acceptors, these directional interactions can play a crucial role in determining the final architecture. mdpi.comnih.gov
Hydrophobic Interactions: In aqueous environments, the tendency of the nonpolar bipyrene molecules to minimize contact with water can drive their aggregation. wikipedia.org
The interplay of these various non-covalent interactions provides a powerful toolkit for the rational design of complex and functional supramolecular systems based on the this compound motif.
Polymerization and Oligomerization of 1,1 Bipyrene Derived Units
Synthesis and Properties of Oligo(pyrenylene)s and Extended Pyrene (B120774) Systems
The synthesis of oligo(pyrenylene)s, which consist of a defined number of repeating pyrene units, allows for a systematic investigation of the relationship between structure and photophysical properties. An iterative synthetic strategy is a common approach to produce a series of oligo(1,8-pyrenylene)s, from monomers to pentamers. nih.gov This method provides precise control over the oligomer length, enabling detailed studies of how properties evolve with the number of pyrene units.
A notable characteristic of these oligomers, specifically the trimer, tetramer, and pentamer, is their existence as mixtures of atropisomers that exhibit slow interconversion at room temperature. nih.gov These oligomers are fluorescent in both the liquid state and in dilute solutions. nih.gov An investigation into their photophysical properties revealed that electronic delocalization plays a more significant role in their excited states compared to other pyrene-based oligomers. nih.gov
The table below summarizes key properties of selected oligo(pyrenylene)s.
| Oligomer/System | Synthesis Strategy | Key Properties |
| Oligo(1,8-pyrenylene)s (monomer to pentamer) | Two-step iterative synthesis | - Trimer, tetramer, and pentamer are mixtures of atropisomers. nih.gov - Liquids well below room temperature. nih.gov - Highly fluorescent in liquid state and dilute solution (λF,max = 444–457 nm, φF = 0.80). nih.gov - Significant electronic delocalization in excited states. nih.gov |
| mdpi.comCyclo-2,7-pyrenylene ( mdpi.comCPY) | Platinum-mediated assembly and reductive elimination | - Fully conjugated pyrene units. nih.gov - Electronic properties similar to researchgate.netcycloparaphenylene. nih.gov - Cyclic structure induces electronic communication between pyrene units. nih.gov |
Incorporation of 1,1'-Bipyrene Units into Polymeric Materials
The incorporation of this compound and other pyrene-based units into polymeric structures has been a successful strategy to create materials with desirable thermal, optical, and electronic properties. rsc.orgwhiterose.ac.uk These polymers find potential applications in areas such as organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and electrochromic devices. whiterose.ac.ukrsc.orgresearchgate.net
Various polymerization techniques have been employed to synthesize pyrene-containing polymers. Palladium-catalyzed cross-coupling reactions, such as Stille coupling, Suzuki coupling, and direct heteroarylation polymerization (DHA), are frequently used to create donor-acceptor (D-A) conjugated polymers. whiterose.ac.ukresearchgate.net In these architectures, the electron-rich pyrene unit acts as the donor, while it is copolymerized with various electron-deficient (acceptor) moieties. whiterose.ac.uk
For instance, D-A copolymers containing pyrene segments flanked by thienyl or dithienyl linkers as donors and benzothiadiazole as an acceptor have been synthesized via DHA. researchgate.net The resulting polymers exhibited good thermal stability, with decomposition temperatures exceeding 400 °C. researchgate.net The incorporation of a dithiophene bridge led to a lower optical bandgap and a red-shifted absorption compared to the thiophene-based counterpart, which is attributed to enhanced intramolecular charge transfer. researchgate.net Similarly, pyrene-based D-A copolymers have been prepared for photovoltaic applications with power conversion efficiencies ranging from 0.33% to 2.06% in bulk heterojunction solar cells. whiterose.ac.uk
The properties of these polymers can be tuned by modifying the structure of the pyrene unit or the comonomers. For example, attaching bulky aryl groups at the 4,5,9,10-positions of the pyrene monomer can lead to soluble, blue-emitting poly(2,7-pyrenylene)s. acs.org The introduction of different functional groups can also influence the polymer's solubility, morphology, and electronic properties. cmu.edu
The table below presents a selection of pyrene-based polymers and their key characteristics.
| Polymer Type | Polymerization Method | Key Properties | Potential Applications |
| Pyrene-Thiophene-Benzothiadiazole Copolymers (P1, P2) | Direct Heteroarylation Polymerization (DHA) | - Good thermal stability (>400 °C). researchgate.net - Dithiophene-based polymer (P2) has a narrower electrochemical bandgap (1.82 eV). researchgate.net - Amorphous morphology. researchgate.net | Organic Photovoltaics (OPV) researchgate.net |
| Pyrene-Benzothiadiazole Copolymers | Stille or Direct Arylation | - Optical band gap between 1.76 and 2.06 eV. whiterose.ac.uk - Power conversion efficiencies of 0.33-2.06% in BHJ solar cells. whiterose.ac.uk | Organic Photovoltaics (OPV) whiterose.ac.uk |
| Poly(2,7-pyrenylene)s with Aryl Substituents | Not specified | - Soluble in common organic solvents. acs.org - Blue fluorescence in solution (λmax = 429 nm). acs.org | Blue-emitting materials for OLEDs acs.org |
| Pyrene-based Conductive Polymers | Chemical Polymerization | - Good solubility and film-forming properties. rsc.org - Stable electrochromic properties. rsc.org - High coloring efficiency (up to 277 cm2 C−1). rsc.org | Electrochromic Devices rsc.org |
Conclusion and Future Directions in 1,1 Bipyrene Research
Current Challenges and Emerging Opportunities in the Synthesis and Functionalization of 1,1'-Bipyrene
The construction and subsequent chemical modification of the this compound scaffold are pivotal to harnessing its potential, yet they are not without significant challenges. A primary difficulty in the synthesis of this compound derivatives is achieving high yields and regioselectivity. Traditional methods can be harsh or lack precision, while the inherent complexity of the large, non-planar aromatic system presents purification challenges. uky.edu For instance, the classic oxidative coupling of 2-hydroxypyrene to form this compound-2,2'-diol results in a racemic mixture, necessitating a separate, often complex, optical resolution step to isolate the desired enantiomers. nii.ac.jpresearchgate.net This adds to the complexity and cost of producing stereochemically pure materials.
Despite these challenges, emerging synthetic methodologies are creating new opportunities. Transition-metal catalysis, particularly using rhodium, has enabled novel annulative π-extension (APEX) reactions that provide rapid access to complex pyrene (B120774) and bipyrene structures through C-H activation. researchgate.net These methods offer greater efficiency and control over the final structure. Mechanochemical approaches, which involve reactions in the solid state with minimal or no solvent, are also gaining traction as an environmentally friendly and potentially more selective synthetic route. researchgate.net
The targeted synthesis of axially chiral derivatives represents a major opportunity. The successful synthesis and resolution of this compound-2,2'-diols have opened the door to a new class of materials for chiroptical applications, such as circularly polarized luminescence (CPL). researchgate.net These compounds exhibit high fluorescence quantum yields, a significant improvement over many existing chiral luminophores. researchgate.net The ability to introduce functional groups at specific positions, such as the 2,2'-diols, allows for fine-tuning of both the electronic properties and the steric hindrance around the chiral axis, which is key to designing next-generation materials.
| Derivative | Synthetic Method | Key Reagents/Catalysts | Significance | Reference |
|---|---|---|---|---|
| This compound | Photochemical Reaction | Pyrene adsorbed on soil, UV radiation | Demonstrates a potential environmental formation pathway. | dss.go.th |
| Axially-chiral this compound derivatives | Rhodium(III)-Catalyzed C-H Annulation | [Cp*RhCl2]2, AgSbF6, Cu(OAc)2·H2O | Efficient C-H activation strategy for building complex, chiral PAH systems. | researchgate.net |
| (R)- and (S)-1,1'-Bipyrene-2,2'-diol | Oxidative Coupling & Optical Resolution | FeCl3 (coupling), (¹)-menthylchloroformate (resolution) | Provides access to enantiomerically pure materials with strong CPL activity. | nii.ac.jpresearchgate.net |
| 7,7'-di-tert-butyl-1,1'-bipyrene-2,2'-diyl bis(trifluoromethanesulfonate) | Multi-step synthesis from functionalized pyrene | Triflic anhydride | Creates a key intermediate for further cross-coupling reactions and functionalization. | mun.ca |
Prospects for Advanced Theoretical and Computational Design of this compound Materials
The advancement of theoretical and computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of this compound-based materials. sdu.dkcharlotte.edu By modeling the electronic structure and properties of these molecules, researchers can predict their behavior and rationally design new derivatives with tailored functionalities, often circumventing laborious and resource-intensive trial-and-error synthesis. nih.govdokumen.pub
Computational methods, such as Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of this compound. These studies can accurately predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and absorption/emission spectra. nih.govbiochempress.com For instance, calculations can reveal how the dihedral angle between the two pyrene units influences the electronic conjugation and, consequently, the optical properties. This predictive power is crucial for designing materials for organic electronics, where precise energy level alignment is necessary for efficient device performance. uky.eduwikipedia.org Computational modeling can also elucidate the mechanisms of photochemical reactions and predict the stability of different isomers and conformers. researchgate.netrsc.org
Looking forward, the prospect of using advanced computational design is highly promising. The integration of machine learning and artificial intelligence with quantum chemical calculations could dramatically accelerate the screening of vast chemical spaces. Instead of calculating properties for one molecule at a time, algorithms could learn structure-property relationships from existing data and predict the most promising candidates for applications ranging from organic semiconductors to chiral sensors. charlotte.edu Furthermore, computational studies can extend beyond single molecules to model the behavior of this compound units within larger systems. This includes simulating their organization in self-assembled monolayers, their interactions within a polymer matrix, or their packing in a crystalline solid, all of which are critical for the performance of real-world devices. rsc.orgmdpi.com This multi-scale modeling approach, from the quantum behavior of a single molecule to the macroscopic properties of a material, represents the future of rational materials design. researchgate.net
Interdisciplinary Research Avenues and Potential Future Applications
The unique structure of this compound places it at the intersection of several scientific disciplines, opening up diverse research avenues and a wide array of potential applications. hokudai.ac.jpjsps.go.jp Its rich electronic and photophysical properties make it a prime candidate for investigation across chemistry, physics, and materials science. researchgate.netroutledge.com
The most prominent area for future applications is organic electronics . wikipedia.orgsigmaaldrich.com The pyrene core is known for its high charge carrier mobility, making it an excellent building block for organic field-effect transistors (OFETs). uky.edu By creating dimers like this compound, it may be possible to engineer the intermolecular packing and electronic coupling to enhance device performance further. Similarly, the strong luminescence of pyrene derivatives suggests their utility in organic light-emitting diodes (OLEDs). mdpi.com Functionalized 1,1'-bipyrenes could be designed as novel emitters or as host materials in phosphorescent OLEDs. mdpi.com
The field of chiroptical materials is another exciting frontier. The development of axially chiral 1,1'-bipyrenes with strong circularly polarized luminescence (CPL) is a significant breakthrough. researchgate.net These materials could find use in advanced applications such as 3D displays, security inks for anti-counterfeiting, and as sensitive probes for stereoselective sensing and asymmetric catalysis.
Furthermore, the incorporation of this compound units into advanced polymers and materials could yield novel properties. mdpi.comnih.govibmmpeptide.comstahl.com Polymerizing functionalized this compound monomers could lead to new classes of conductive polymers or materials with unique photophysical responses. Their rigid, bulky structure could be exploited to create polymers with high thermal stability or specific microporosity for applications in gas separation or storage.
Finally, the inherent fluorescence of the pyrene moiety makes this compound a candidate for developing sophisticated chemical and biological sensors . By attaching specific receptor groups, it may be possible to design sensors where binding of a target analyte modulates the fluorescence or CPL signal, allowing for highly sensitive and selective detection.
Q & A
Basic: What are the established synthetic routes for 1,1'-Bipyrene, and how can reproducibility be ensured?
Methodological Answer:
The synthesis of this compound typically involves periodate oxidation of pyrene , as described in an improved procedure yielding high-purity product . Key steps include:
- Reaction conditions : Optimized temperature (e.g., 60–80°C) and solvent system (e.g., aqueous acetic acid).
- Purification : Column chromatography or recrystallization to isolate the bipyrene derivative.
- Reproducibility : Document exact molar ratios, reaction times, and purification steps. Provide spectral data (NMR, IR) and elemental analysis for structural confirmation .
Critical Note : Always cross-validate synthetic yields with literature benchmarks and report deviations with plausible explanations (e.g., solvent purity, catalyst aging) .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use ¹H/¹³C NMR to verify the biphenylene linkage and assess symmetry. Compare chemical shifts with pyrene monomer data to identify coupling effects .
- Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates stoichiometric composition .
- Electronic Properties : UV-Vis and fluorescence spectroscopy to study π-π* transitions. Report solvent effects and excitation/emission wavelengths .
Data Reporting : Include raw spectral data in supplementary information, annotated with acquisition parameters (e.g., solvent, instrument model) .
Advanced: How can electronic interactions in this compound be mechanistically studied to explain its photophysical behavior?
Methodological Answer:
- Computational Modeling : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO-LUMO gaps) and predict absorption/emission profiles .
- Transient Absorption Spectroscopy : Resolve excited-state dynamics (e.g., intersystem crossing rates) under controlled atmospheres (N₂ vs. O₂) .
- Comparative Studies : Synthesize derivatives with substituents (e.g., electron-withdrawing groups) to isolate electronic effects. Use X-ray crystallography to correlate structure with optoelectronic properties .
Pitfall Avoidance : Account for solvent polarity and aggregation effects in interpretations .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Systematic Replication : Reproduce disputed experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
- Meta-Analysis : Use scoping review frameworks to collate literature data, identifying trends (e.g., solvent-dependent fluorescence quantum yields).
- Error Source Analysis : Quantify uncertainties from instrumentation (e.g., spectrometer calibration) and sample preparation (e.g., crystallinity differences) .
Example : If conflicting NMR shifts arise, re-examine sample purity, deuterated solvent choice, and temperature during acquisition .
Basic: What are the primary research applications of this compound in materials chemistry?
Methodological Answer:
- Organic Electronics : Investigate its role as a hole-transport material in OLEDs. Design experiments to measure charge mobility via time-of-flight (TOF) techniques .
- Supramolecular Assembly : Study self-assembly in nonpolar solvents using TEM and dynamic light scattering (DLS). Correlate aggregation with fluorescence quenching .
Experimental Design : Include control experiments with monomeric pyrene to isolate bipyrene-specific behaviors .
Advanced: What strategies can address the low solubility of this compound in common solvents?
Methodological Answer:
- Derivatization : Introduce solubilizing groups (e.g., alkyl chains, PEG) during synthesis. Monitor steric effects on electronic properties via cyclic voltammetry .
- Co-solvent Systems : Test binary solvent mixtures (e.g., THF/DMF) and measure solubility thresholds using gravimetric analysis .
- Nanoformulation : Encapsulate bipyrene in micelles or liposomes. Characterize stability via dynamic light scattering (DLS) and UV-Vis monitoring .
Advanced: How can researchers design experiments to explore this compound’s potential in photocatalysis?
Methodological Answer:
- Activity Screening : Test degradation of model pollutants (e.g., methylene blue) under UV/visible light. Control for dark reactions and catalyst leaching .
- Mechanistic Probes : Use scavenger experiments (e.g., EDTA for holes, IPA for •OH radicals) to identify active species.
- Surface Modification : Deposit bipyrene on TiO₂ or graphene oxide. Characterize interfacial charge transfer via electrochemical impedance spectroscopy (EIS) .
Data Validation : Triplicate runs with statistical error bars (e.g., ±SD) and comparison to established catalysts (e.g., P25 TiO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
